N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H25N5O5S2 and its molecular weight is 527.61. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Antifolate Activity
Compounds structurally related to the mentioned chemical have been designed and synthesized as potential inhibitors of dihydrofolate reductase (DHFR), exhibiting antitumor properties. For instance, a classical antifolate and nonclassical analogues demonstrated significant inhibition of human DHFR and showed potent activity against several tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2007).
Synthesis of Heterocyclic Compounds
Thiophene derivatives, including thieno-[2,3-b]-, -[3,2-b]-, and -[3,4-b]-thiophenes, as well as thieno-[3′,2′:4,5]-, -[2′,3′:4,5]-, and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones, have been synthesized from thiophene starting materials. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals (Hawkins et al., 1994).
Antiviral Properties
Structural analogs with modifications at the pyrimidin-4(3H)-one moiety have been investigated for their anti-HIV-1 activity. Specifically, derivatives containing various substituents showed defined virus-inhibiting properties, suggesting a potential pathway for the development of new antiviral drugs (Novikov et al., 2004).
Antibacterial and Antimicrobial Activities
The synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety has been explored for their antibacterial properties. This research aims to develop new antibacterial agents through the synthesis of pyran, pyridine, and pyridazine derivatives, demonstrating the potential for creating new antibiotics (Azab et al., 2013).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related organic crystals, such as ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, has revealed significant findings. These compounds exhibit promising nonlinear optical responses, suggesting applications in optical technologies (Dhandapani et al., 2017).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S2/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)17-6-5-11-35-17)36-13-18(30)25-10-9-14-7-8-15(33-3)16(12-14)34-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQVDHJZNSZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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